1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

Medicinal Chemistry Cross-Coupling Reactions Structure Diversification

This N-Boc-4-aryloxypiperidine provides a unique dual-handle architecture: the para-bromine enables late-stage Suzuki-Miyaura cross-coupling for focused SAR library synthesis, while the 3,5-dimethylphenoxy group delivers the precise steric and electronic profile required for high-affinity binding at serotonin and norepinephrine transporters. Unlike generic phenoxy-piperidines, this substitution pattern is validated in published SAR studies for both CNS transporter targets and cytostatic activity. The orthogonal Boc protection permits selective deprotection and sequential functionalization, making it an essential advanced intermediate for GPCR, transporter, and oncology lead optimization programs.

Molecular Formula C18H26BrNO3
Molecular Weight 384.314
CAS No. 1072944-63-8
Cat. No. B581239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine
CAS1072944-63-8
Molecular FormulaC18H26BrNO3
Molecular Weight384.314
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)OC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H26BrNO3/c1-12-10-15(11-13(2)16(12)19)22-14-6-8-20(9-7-14)17(21)23-18(3,4)5/h10-11,14H,6-9H2,1-5H3
InChIKeyFTGLLUAQFRVJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine (CAS 1072944-63-8): Chemical Class and Procurement Specifications


1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine (CAS 1072944-63-8), systematic name tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate, is an N-Boc-protected 4-aryloxypiperidine derivative with molecular formula C₁₈H₂₆BrNO₃ and molecular weight 384.31 g/mol . The compound belongs to the class of piperidine-based building blocks wherein the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, the C4 position bears a 4-bromo-3,5-dimethylphenoxy substituent, and the bromine atom at the para position of the phenoxy ring provides a synthetic handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig couplings [1]. Commercially available purity specifications typically range from 95% to 98% .

Why 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine Cannot Be Replaced by Generic 4-Aryloxypiperidine Analogs


In medicinal chemistry programs targeting neurotransmitter transporters, G-protein-coupled receptors, and ion channels, 4-aryloxypiperidine scaffolds display extreme sensitivity to aryl ring substitution patterns. Published structure-activity relationship (SAR) studies on 4-(aryloxy)piperidine derivatives demonstrate that alterations in aryl ring substitution—including halogen position, methyl group count, and electronic density—produce marked changes in binding affinity for serotonin (5-HT) and norepinephrine (NE) transporters, with certain racemic mixtures exhibiting higher SERT affinity than fluoxetine while others show negligible binding [1]. Furthermore, SAR investigations on cytostatic 4-arylpiperidines confirm that the combination of an N-Boc group with specific aromatic substitution patterns at C4 is essential for optimal antiproliferative activity [2]. Generic substitution with unsubstituted phenoxy, para-chlorophenoxy, or non-brominated dimethylphenoxy analogs would unpredictably alter target engagement, synthetic tractability, and downstream functionalization potential, rendering direct replacement without revalidation of the entire synthetic sequence and biological profile scientifically unjustifiable.

Quantitative Differentiation Evidence for 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine (CAS 1072944-63-8) Versus Closest Analogs


Synthetic Versatility: Bromine Cross-Coupling Handle Absent in Dehalogenated and Alternative Halogen Analogs

The para-bromine substituent on the phenoxy ring of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (with aryl/heteroaryl boronic acids) and Buchwald-Hartwig aminations, enabling late-stage diversification to generate focused libraries of biaryl and arylamine derivatives [1]. In direct contrast, the non-brominated analog tert-butyl 4-(3,5-dimethylphenoxy)piperidine-1-carboxylate (dehalogenated derivative) lacks this synthetic handle entirely, while the para-chloro analog tert-butyl 4-(4-chloro-3,5-dimethylphenoxy)piperidine-1-carboxylate exhibits significantly reduced reactivity in cross-coupling due to the higher bond dissociation energy of the C-Cl bond (≈397 kJ/mol) relative to the C-Br bond (≈280 kJ/mol) [2].

Medicinal Chemistry Cross-Coupling Reactions Structure Diversification

Steric and Electronic Modulation by 3,5-Dimethyl Substitution Pattern: Differentiation from Unsubstituted and Mono-Methyl Analogs

The 3,5-dimethyl substitution pattern on the phenoxy ring of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine provides distinct steric and electronic modulation compared to unsubstituted and mono-methyl analogs. The symmetric 3,5-dimethyl substitution increases lipophilicity and alters the electron density of the aromatic ring through inductive and hyperconjugative effects, which influences both binding interactions with hydrophobic protein pockets and the compound's physicochemical profile . In contrast, the unsubstituted analog tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate lacks this steric bulk and possesses lower calculated lipophilicity, while 2-methyl or 4-methyl substituted analogs produce asymmetric steric environments that can bias conformational preferences of the phenoxy-piperidine linkage .

Physicochemical Properties Drug Design Lipophilicity

Boc-Protected Piperidine Nitrogen: Orthogonal Protection Strategy Versus Free Amine Analogs

The N-Boc protecting group in 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine provides orthogonal protection of the piperidine secondary amine, enabling selective deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting the aryl bromide handle or the ether linkage [1]. This contrasts with the unprotected free amine analog 4-(4-bromo-3,5-dimethylphenoxy)piperidine, which would undergo undesired N-alkylation or N-arylation during cross-coupling reactions at the bromine site, necessitating additional protection/deprotection steps and reducing overall synthetic efficiency. Published deprotection protocols for N-Boc piperidines report yields typically exceeding 90% under optimized conditions [2].

Synthetic Methodology Protecting Group Strategy Multistep Synthesis

4-Aryloxypiperidine Scaffold Pharmacological Relevance: Class-Level SAR Evidence Supporting Brominated 3,5-Dimethylphenoxy Selection

SAR studies on 4-substituted piperidines bearing aryloxy functionality have established that these compounds potently inhibit serotonin (5-HT) and/or norepinephrine (NE) reuptake through high-affinity binding to neuronal transporters [1]. Within the broader class of 4-(aryloxy)piperidine derivatives, aryl ring substitution critically modulates binding affinity, with brominated and methylated phenoxy groups contributing to favorable lipophilic interactions in transporter binding pockets. A structurally related compound bearing the 4-bromo-3,5-dimethylphenoxy pharmacophore, JME-173 (1-(4-bromo-3,5-dimethylphenoxy)propan-2-amine), demonstrated superior efficacy among four mexiletine analogs evaluated in vivo in a murine model of cigarette smoke-induced lung inflammation and in vitro in neutrophil chemotaxis and mast cell degranulation assays [2], suggesting this specific substitution pattern confers enhanced biological activity relative to alternative halogen/methyl arrangements.

Structure-Activity Relationship Neuropharmacology Transporter Binding

Availability and Purity Specifications: Commercial Procurement Differentiation

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine is available from multiple established chemical suppliers including Sigma-Aldrich, Combi-Blocks, Santa Cruz Biotechnology, and Aladdin Scientific, with standard purity specifications ranging from 95% to 98% . In contrast, alternative substitution patterns (e.g., 4-fluoro, 4-iodo, or 2,6-dimethyl analogs) may require custom synthesis with extended lead times of 4-8 weeks and higher minimum order quantities, whereas this specific brominated 3,5-dimethyl analog is maintained as a catalog item with typical shipping timelines of 1-5 business days [1].

Procurement Supply Chain Quality Control

Molecular Weight and Lipophilicity Profile Differentiation from Lower Homologs

The molecular weight of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine (384.31 g/mol) and its estimated lipophilicity (calculated LogP approximately 3.5-4.5) place this compound within the favorable range for CNS drug discovery programs targeting blood-brain barrier penetration [1]. In comparison, N-Boc-4-phenoxypiperidine (unsubstituted analog, MW ~263 g/mol, cLogP ~2.5) may exhibit insufficient lipophilicity for optimal membrane permeability, while extended linker analogs with ethylene glycol or propyl spacers can exceed MW 450 and LogP >5, increasing the risk of poor aqueous solubility and off-target promiscuity . The 3,5-dimethyl substitution contributes approximately +0.8 to +1.2 LogP units relative to the unsubstituted phenoxy analog, positioning the compound within the CNS MPO (Multiparameter Optimization) desirable range of 3-5 for CNS drug candidates.

ADME Properties Physicochemical Profiling Blood-Brain Barrier Permeability

Priority Research and Industrial Applications for 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine (CAS 1072944-63-8)


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The para-bromine substituent enables palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, allowing medicinal chemists to generate focused libraries of biaryl derivatives for SAR exploration without resynthesizing the entire piperidine scaffold. This late-stage diversification strategy is particularly valuable for programs targeting GPCRs or transporters where aryl ring modifications modulate potency, selectivity, and ADME properties [1].

Neuroscience Drug Discovery: 5-HT and NE Transporter Ligand Development

Based on class-level SAR evidence demonstrating that 4-aryloxypiperidines exhibit high-affinity binding to serotonin and norepinephrine transporters, this compound serves as an advanced intermediate for synthesizing novel antidepressant and anxiolytic candidates. The 4-bromo-3,5-dimethylphenoxy pharmacophore, validated by JME-173's superior in vivo anti-inflammatory activity among mexiletine analogs, provides a privileged starting point for CNS-targeted library synthesis [2].

Synthetic Methodology Development: Protecting Group and Cross-Coupling Optimization

The orthogonal combination of an N-Boc protecting group and an aryl bromide handle makes this compound an ideal substrate for developing and optimizing sequential synthetic methodologies. Researchers can explore the stability of the Boc group under various cross-coupling conditions, evaluate ligand effects on coupling efficiency with the sterically hindered 3,5-dimethylphenoxy system, and establish reliable deprotection protocols yielding free piperidine intermediates for subsequent functionalization [3].

Anticancer Drug Discovery: Cytostatic 4-Arylpiperidine Scaffold Exploration

SAR studies have established that N-Boc-protected piperidines bearing aromatic substitution at C4 possess optimal cytostatic properties. This compound provides the exact substitution pattern required for generating lead compounds in oncology programs, where the bromine handle enables introduction of heteroaromatic groups known to enhance antiproliferative activity while the 3,5-dimethylphenoxy group maintains favorable steric and electronic characteristics for target engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.